REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([CH:8]([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:4][N:3]=1.[CH3:17][CH2:18][CH2:19][CH2:20][CH:21]([C:26]1[CH:31]=[CH:30][N:29]=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25].[NH2-].[Na+]>>[CH3:12][CH2:11][CH2:10][CH2:9][CH:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:28]2[CH:27]=[C:26]([CH:21]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:20][CH2:19][CH2:18][CH3:17])[CH:31]=[CH:30][N:29]=2)[CH:7]=1)[CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CCCC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This result substantially
|
Type
|
CUSTOM
|
Details
|
giving high
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CCCC)C1=CC(=NC=C1)C1=NC=CC(=C1)C(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |